(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one

Asymmetric Synthesis Chiral Purity Stereocontrol

Secure precise stereochemical outcomes with (2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one (CAS 2375250-36-3). This single-enantiomer building block, guaranteed at 95% purity, eliminates the variability inherent in generic stereochemical mixtures (e.g., CAS 2059954-84-4). The defined (2R,4R) configuration ensures the cis stereochemical relationship essential for NMDA receptor inhibitor activity and reproducible asymmetric synthesis. With a rigid fluorinated cyclohexanone scaffold (XLogP3 2.6), it serves as a matched molecular pair for quantifying fluorine effects on potency and metabolic stability. As the benchmark for asymmetric fluorination methodology, its unambiguous identity is mandatory for accurate ee/dr determination. Order now for reliable SAR and process development.

Molecular Formula C12H13FO
Molecular Weight 192.233
CAS No. 2375250-36-3
Cat. No. B2858281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one
CAS2375250-36-3
Molecular FormulaC12H13FO
Molecular Weight192.233
Structural Identifiers
SMILESC1CC(=O)C(CC1C2=CC=CC=C2)F
InChIInChI=1S/C12H13FO/c13-11-8-10(6-7-12(11)14)9-4-2-1-3-5-9/h1-5,10-11H,6-8H2/t10-,11-/m1/s1
InChIKeyHPOVRZUAAURWKO-GHMZBOCLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procure the Defined (2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one for Chiral Synthesis


(2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one (CAS 2375250-36-3) is a chiral fluorinated cyclohexanone building block featuring a specific (2R,4R) configuration, a fluorine atom at the 2-position, and a phenyl group at the 4-position [1]. This compound has a molecular formula of C12H13FO and an exact mass of 192.095043196 g/mol [1]. Its utility is centered on its rigid cyclohexanone scaffold and stereospecificity, making it a key intermediate for pharmaceutical research that requires precise stereocontrol [1].

Stereochemical Ambiguity in Non-Specified 2-Fluoro-4-phenylcyclohexan-1-one Prevents Reproducible Chiral Outcomes


Generic or non-stereochemically defined versions of 2-fluoro-4-phenylcyclohexan-1-one (e.g., CAS 2059954-84-4) cannot be used interchangeably with the (2R,4R) variant. The target compound is defined by two specific atom stereocenters, resulting in a unique InChI Key (HPOVRZUAAURWKO-GHMZBOCLSA-N) [1]. In contrast, the generic form's InChI Key (HPOVRZUAAURWKO-UHFFFAOYSA-N) does not specify stereochemistry, indicating it may be a racemic or diastereomeric mixture . Substituting with a stereochemically undefined mixture introduces unknown variable enantiomeric ratios, directly compromising the stereochemical outcome and reproducibility in asymmetric syntheses of drug candidates, a critical failure point in pharmaceutical R&D [2].

Quantitative Differentiation of (2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one from Stereochemically Undefined Analogs


Defined Stereochemistry vs. Non-Defined Mixture for Chiral Purity Assurance

The target (2R,4R) compound is an atomically defined stereoisomer, whereas the generic 2-fluoro-4-phenylcyclohexan-1-one is stereochemically undefined. The target's InChI Key uniquely specifies the (2R,4R) configuration, while the generic form's Key does not [1]. This establishes a fundamental difference: procurement of the (2R,4R) compound guarantees a single enantiomer, while the generic form introduces an unknown enantiomeric ratio (e.g., racemic or mixture of diastereomers) .

Asymmetric Synthesis Chiral Purity Stereocontrol

Predicted Lipophilicity (XLogP3) and Pharmacokinetic Potential

The predicted partition coefficient (XLogP3) for (2R,4R)-2-fluoro-4-phenylcyclohexan-1-one is 2.6 [1]. This value falls within the optimal range (1-3) for oral drug bioavailability, suggesting a favorable balance between permeability and aqueous solubility. While this is a computed property and does not compare directly to an experimentally measured value for another specific analog, it provides a class-level inference for its selection over non-fluorinated phenylcyclohexanones, where the lack of fluorine would predictably lower lipophilicity.

Lipophilicity Drug-likeness Pharmacokinetics

Purity Benchmarking for Research-Grade Procurement

Both the target (2R,4R) compound and its non-stereospecific analog are commercially available at a benchmark purity of 95% [1]. This parity indicates that selecting the (2R,4R) form does not compromise on chemical purity standards. The differentiation lies not in the degree of purity but in the nature of the 5% impurities; for the target compound, the primary impurity is likely the enantiomer, whereas for the generic form, impurities can include multiple diastereomers, posing a greater risk to chiral synthesis [1].

Chemical Purity Procurement Specification Reproducibility

Key Application Scenarios for (2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one Based on Differentiated Evidence


Enantioselective Synthesis of NMDA Receptor Modulators

The guaranteed (2R,4R) configuration is essential for synthesizing single-enantiomer phenyl cyclohexanone derivatives, such as NMDA receptor inhibitors described in patent literature [1]. The defined stereocenters of this building block enable the creation of a cis stereochemical relationship at C2 and C6 on the cyclohexanone ring, a structural feature critical for target binding and biological activity in CNS drug candidates.

Structure-Activity Relationship (SAR) Studies Requiring Matched Molecular Pairs

With a predicted XLogP3 of 2.6 and a rigid, stereodefined scaffold, this compound is ideal for SAR studies exploring fluorination effects [2]. It can serve as a matched molecular pair with its non-fluorinated counterpart to isolate and quantify the impact of fluorine on potency, selectivity, and metabolic stability, without the confounding variable of stereochemical mixtures.

Asymmetric Catalysis Methodology Development

This compound, with its two defined stereocenters and high commercial purity (95%), serves as a reliable benchmark substrate for developing or testing new asymmetric fluorination or arylation methodologies [2]. The unambiguous stereochemical identity is mandatory for accurately calculating enantiomeric excess (ee) and diastereomeric ratio (dr) in reaction outcomes.

Quote Request

Request a Quote for (2R,4R)-2-Fluoro-4-phenylcyclohexan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.